

Deuterated Tafluprost Acid: Structural Architectures and Bioanalytical Applications

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Compound of Interest

Compound Name: Tafluprost (free acid)-d4

Cat. No.: B1164686

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Executive Summary

Tafluprost Acid (AFP-172) is the biologically active metabolite of the ester prodrug Tafluprost, a fluorinated prostaglandin F2 α (PGF2 α) analog used in the management of open-angle glaucoma. Upon corneal absorption, the isopropyl ester is hydrolyzed to the free acid, which acts as a potent agonist for the FP prostanoid receptor.

Deuterated Tafluprost Acid (Tafluprost Acid-d4) serves as the critical internal standard (IS) for the precise quantification of this metabolite in complex biological matrices (plasma, aqueous humor). By incorporating four deuterium atoms—typically on the heptenoic acid side chain—this isotopolog mimics the physicochemical behavior of the analyte while providing a distinct mass signature (+4 Da) for mass spectrometry.

This guide details the chemical structure, physicochemical properties, and bioanalytical workflows for Tafluprost Acid-d4, designed for researchers in pharmacokinetics and analytical chemistry.

Chemical Architecture and Stereochemistry

The efficacy of Tafluprost Acid lies in its specific stereochemical configuration and the inclusion of a difluoro-phenoxy moiety, which resists metabolic deactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Structural Comparison

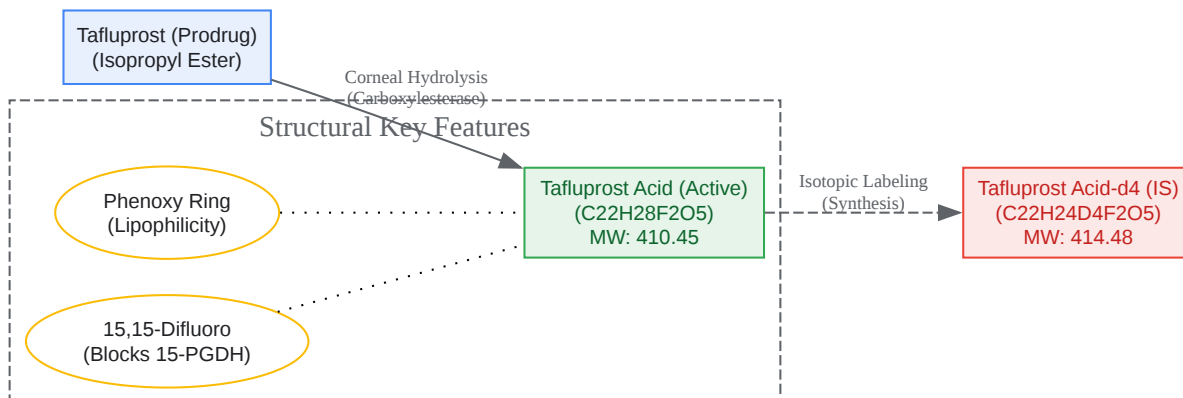
- Analyte: Tafluprost Acid (AFP-172)
- Internal Standard: Tafluprost Acid-d4[1]
- Core Scaffold: Cyclopentane ring with two hydroxyl groups (cis-configuration relative to the ring plane).
- Alpha Chain: A heptenoic acid chain. In the d4 variant, four hydrogen atoms on this chain (typically at the C3 and C4 positions) are replaced by deuterium.
- Omega Chain: Contains the characteristic 15,15-difluoro-16-phenoxy substitution.

Molecular Specifications

Feature	Tafluprost Acid (Analyte)	Tafluprost Acid-d4 (IS)
Formula	C ₂₂ H ₂₈ F ₂ O ₅	C ₂₂ H ₂₄ D ₄ F ₂ O ₅
Molecular Weight	410.45 g/mol	414.48 g/mol
Monoisotopic Mass	410.1905 Da	414.2156 Da
Key Modification	None	Deuteration on α-chain (C3, C4)
CAS Number	209860-88-8	N/A (Compound Specific)

Structural Visualization

The following diagram illustrates the relationship between the prodrug, the active acid, and the deuterated standard.



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Caption: Structural relationship showing the hydrolysis of the prodrug and the analogous nature of the deuterated internal standard.

Physicochemical Properties[2][5][6][7][8]

Understanding the physicochemical behavior of Tafluprost Acid is prerequisite for successful extraction and chromatography.

Solubility and Stability

- Lipophilicity (LogP): ~3.9. The molecule is highly lipophilic due to the phenoxy ring and the fluorinated alkyl chain.
- Solubility: Practically insoluble in water; soluble in methanol, acetonitrile, and ethanol.
- Acid Dissociation (pKa): ~4.8 (Carboxylic acid).
 - Implication: At physiological pH (7.4), it exists primarily as the carboxylate anion. For extraction (LLE), acidification (pH < 3) is required to protonate the acid and drive it into the organic phase.

The Deuterium Isotope Effect

In Reverse-Phase Chromatography (RPLC), deuterated isotopologs can sometimes exhibit slightly shorter retention times than their non-deuterated counterparts due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.

- Observation: For Tafluprost Acid-d4, this shift is typically negligible (< 0.1 min) but sufficient to require careful window setting in MRM methods.
- Co-elution: The IS must co-elute (or elute extremely close) to the analyte to effectively compensate for matrix effects (ion suppression/enhancement) in the ESI source.

Bioanalytical Applications (LC-MS/MS)

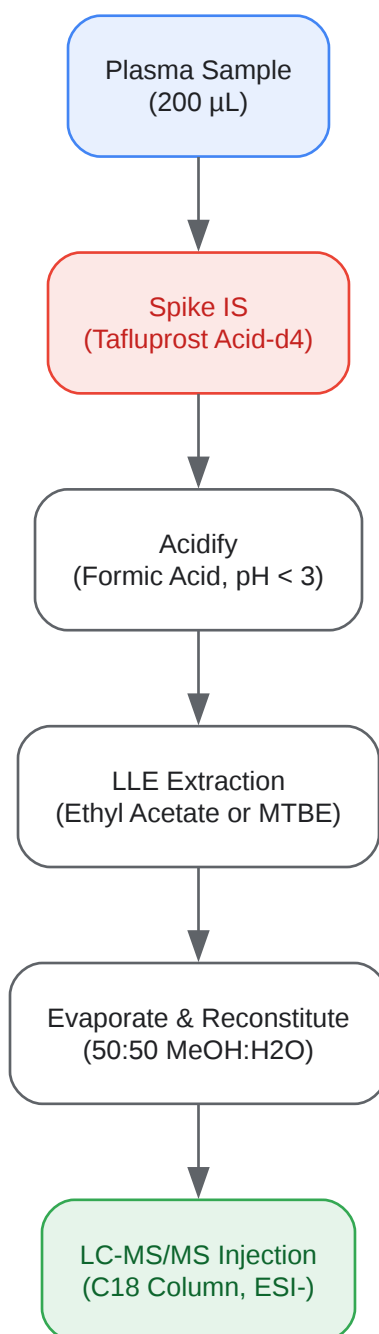
The primary application of Tafluprost Acid-d4 is as an Internal Standard for quantitative bioanalysis. The following protocol outlines a "self-validating" workflow.

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI) – Negative Mode.
 - Reasoning: The carboxylic acid moiety deprotonates readily ($[M-H]^-$), providing high sensitivity. Positive mode is generally poor for acidic prostaglandins unless derivatized.
- MRM Transitions:
 - Analyte (Tafluprost Acid):m/z 409.2 → 365.2 (Loss of CO₂) or 391.2 (Loss of H₂O).
 - Internal Standard (Tafluprost Acid-d4):m/z 413.2 → 369.2 (Loss of CO₂) or 395.2 (Loss of H₂O).
 - Note: The transition m/z 409 → 309 (Loss of side chain/cleavage) is also observed in some instruments. Always optimize collision energy (CE) for your specific platform.

Sample Preparation Workflow (LLE)

Due to the high protein binding (>99% to albumin) and low circulating concentrations (pg/mL range), Liquid-Liquid Extraction (LLE) is superior to protein precipitation.



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Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Tafluprost Acid quantification.

Protocol Steps:

- Aliquot: 200 μL human plasma.
- Spike: Add 20 μL of Tafluprost Acid-d4 working solution (e.g., 1 ng/mL).

- Acidify: Add 200 μ L 0.1% Formic Acid to protonate the analyte (neutralizing the charge to increase organic solubility).
- Extract: Add 1 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Vortex 5 mins. Centrifuge.
- Reconstitute: Evaporate supernatant under nitrogen; reconstitute in mobile phase.

Metabolic Stability & Pharmacokinetics

Tafluprost Acid is not metabolized by the Cytochrome P450 (CYP) system, avoiding common drug-drug interactions. Instead, it undergoes Beta-Oxidation.

The Beta-Oxidation Pathway

The alpha chain (carboxylic acid end) is sequentially shortened by 2 carbons.

- Tafluprost Acid (C22)
- 1,2-dinor-Tafluprost Acid (C20)
- 1,2,3,4-tetranor-Tafluprost Acid (C18)

Kinetic Isotope Effect (KIE)

If the deuterium atoms in Tafluprost Acid-d4 are located at C3/C4 (beta-position relative to the carboxyl), they may induce a Primary Kinetic Isotope Effect during the second cycle of beta-oxidation.

- Significance: This makes the d4 analog metabolically distinct in in vivo studies, potentially increasing its half-life compared to the non-deuterated form. However, for ex vivo analytical use (where metabolism is quenched), this is irrelevant, and the d4 form remains a stable standard.

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Sources

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